![molecular formula C21H23N5O B611563 N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine CAS No. 1635437-39-6](/img/structure/B611563.png)
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
概要
説明
“N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine” is a novel inhibitor known as UMB32. It has been used in the study of bromodomain inhibition, which has emerged as a promising therapeutic strategy in cancer . The compound has a molecular formula of C21H23N5O and a molecular weight of 361.44.
Synthesis Analysis
The synthesis of this compound involves the use of fluorous-tagged multicomponent reactions. A focused chemical library of bromodomain inhibitors was developed around a 3,5-dimethylisoxazole biasing element with micromolar biochemical IC50 .Molecular Structure Analysis
The molecular structure of this compound was determined using X-ray diffraction. The crystal structure of the first bromodomain of human BRD4 in complex with UMB32 has been resolved to a resolution of 1.56 Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction process. The iterative synthesis and biochemical assessment allowed the optimization of novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H23N5O and a molecular weight of 361.44. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.科学的研究の応用
Inhibition of BET Bromodomains
UMB-32 is a potent, selective inhibitor of the BET bromodomain BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, functions as transcriptional coactivator proteins . BET bromodomains are also important mediators of cell cycle progression and facilitate developmental transitions .
Anti-Cancer Applications
Deregulation of BET bromodomain function has been observed in numerous malignancies . BET bromodomain inhibition, such as with UMB-32, has contributed new insights into gene regulation and emerged as a promising therapeutic strategy in cancer .
Inhibition of TAF1 and TAF1L Bromodomains
UMB-32 also shows potency against TAF1 and TAF1L, bromodomain-containing transcription factors . This suggests potential applications in regulating transcription and possibly in treating diseases where these factors are implicated.
Anti-Fungal Applications
A similar compound, an N-tert-butyl amide derivative, has shown anti-fungal effects . While this is not directly related to UMB-32, it suggests that similar compounds may have potential in treating fungal infections.
Drug Development
Given its inhibitory effects on various bromodomains, UMB-32 could serve as a lead compound in the development of new drugs . Its structure and function could be modified to enhance efficacy, reduce side effects, or target different biological pathways.
Study of Cell Cycle and Developmental Transitions
The role of BET bromodomains in cell cycle progression and developmental transitions suggests that UMB-32 could be used as a tool in research to understand these processes better .
作用機序
Target of Action
UMB-32 is a potent, selective inhibitor of the BET bromodomain BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, functions as transcriptional coactivator proteins . UMB-32 also shows potency against TAF1 , a bromodomain-containing transcription factor .
Mode of Action
UMB-32 binds to BRD4 with a Kd value of 550 nM and exhibits cellular potency in BRD4-dependent lines . It also potently binds to the TAF1 and TAF1L with the Kd values of 560nM and 1.3 μM, respectively .
Biochemical Pathways
The inhibition of brd4 and taf1 suggests that it may influence gene regulation and cell cycle progression .
Pharmacokinetics
It is known that the compound is a crystalline solid . It is soluble in ethanol, DMSO, and dimethyl formamide , which suggests that it could be administered in a variety of ways and could have good bioavailability.
Result of Action
The inhibition of BRD4 and TAF1 by UMB-32 could potentially affect a wide range of cellular processes, given the role of these proteins in gene regulation and cell cycle progression . .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature could potentially affect its stability.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
将来の方向性
特性
IUPAC Name |
N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVTKHEWGXKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?
A: UMB-32 shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []
Q2: How does the structure of UMB-32 compare to other BET inhibitors, and how does this impact its activity?
A: UMB-32 was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed UMB-32 to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, UMB-32 displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests UMB-32 may offer a unique activity profile compared to existing BET inhibitors.
Q3: What experimental evidence supports the binding of UMB-32 to BRD4?
A: Researchers have successfully determined the crystal structure of UMB-32 in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of UMB-32's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。